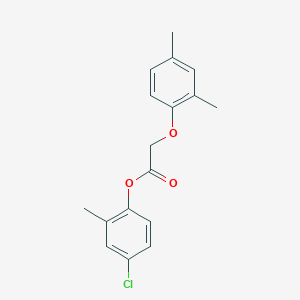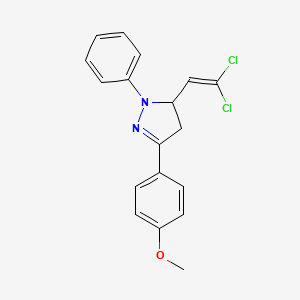
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For instance, one study described the synthesis of a related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the intricate steps involved in creating such molecules (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this chemical family is often confirmed using X-ray crystallography, which reveals detailed information about their crystalline structure and molecular conformation. For example, the study mentioned above determined the crystal structure of their synthesized compound, highlighting the importance of structural analysis in understanding these molecules (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, serving as intermediates or reagents. For instance, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been used as a synthon for reductive amination reactions, demonstrating the versatility and reactivity of such molecules in synthetic chemistry (Lionel Cheruzel et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds interact in different environments and how they can be manipulated in the lab. While specific studies on N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide might not be readily available, research on related molecules provides insight into how such analyses are conducted.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential aspects of research. Studies like those on the reagent for preparing imidazole-amine ligands offer a glimpse into the comprehensive chemical properties analysis typical for compounds within this chemical family (Lionel Cheruzel et al., 2011).
科学的研究の応用
Synthesis and Structural Analysis
The compound N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide has been studied in various scientific research contexts, focusing primarily on its synthesis and structural analysis. One study detailed the synthesis of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride. The crystal structure was determined using X-ray single crystal diffraction, providing insights into the molecular configuration and interactions within the compound (Huang Ming-zhi et al., 2005).
Herbicidal Applications
Research into derivatives of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide has explored their potential as herbicides. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a similar structure, has shown herbicidal activity against annual and perennial grasses, suggesting potential agricultural utility (K. Viste et al., 1970). This points to a broader class of compounds related to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide that could be investigated for their herbicidal properties.
Chemical Transformations and Catalytic Processes
Further research has delved into the chemical transformations of related compounds in various environments, such as soil, where N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformations to produce different products, indicating the potential environmental fate and behavior of these compounds (R. Y. Yih et al., 1970). Additionally, studies on the catalytic pyrolysis for the preparation of N,N-dimethylacrylamide from related compounds highlight the industrial and chemical process applications of these compounds (Pu Zhong-wei, 2008).
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12(18)14-7-4-5-8-9(6-7)11(17)15-10(8)16/h4-6H,1-3H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXDYSNOWZSAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)
![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)
![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)
![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)


![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)